6-methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been reported to target cyclin-dependent kinases (cdks), which play crucial roles in the regulation of cell cycle and transcription .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bonds, as seen in similar molecules .
Biochemical Pathways
Related compounds have been shown to inhibit collagen prolyl-4-hydroxylase, suggesting potential effects on collagen synthesis pathways .
Pharmacokinetics
It’s worth noting that the compound’s solubility in aqueous base and dmso could potentially influence its bioavailability .
Result of Action
Related compounds have been shown to have antitumor activities, suggesting potential cytotoxic effects .
Action Environment
It’s worth noting that the compound’s stability at room temperature and in dark places could potentially influence its action .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other pyrimidine derivatives , it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be through hydrogen bonding, electrostatic interactions, or hydrophobic interactions.
Cellular Effects
Other pyrimidine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminopyrimidine and 6-methoxypyrimidine.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) or sodium bicarbonate (NaHCO3).
Reaction Steps: The key steps include the formation of an intermediate by reacting 2-aminopyrimidine with 6-methoxypyrimidine, followed by further functionalization to introduce the N-[(pyrimidin-2-yl)methyl] group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a kinase inhibitor or enzyme modulator.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
6-methoxypyrimidine: Another pyrimidine derivative with similar structural features.
N-[(pyrimidin-2-yl)methyl]pyrimidine: A compound with a similar core structure but different functional groups.
Uniqueness
6-methoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-methoxy-N-(pyrimidin-2-ylmethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-16-10-5-8(14-7-15-10)13-6-9-11-3-2-4-12-9/h2-5,7H,6H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXKLDWXNZLWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NCC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.